

Spectroscopic Profile of Ethyl N-(4-chlorophenyl)glycinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl N-(4-chlorophenyl)glycinate*

Cat. No.: B1296652

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl N-(4-chlorophenyl)glycinate**, a compound of interest in various research and development applications. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

- IUPAC Name: ethyl 2-(4-chloroanilino)acetate[1]
- Synonyms: **Ethyl N-(4-chlorophenyl)glycinate**, Glycine, N-(4-chlorophenyl)-, ethyl ester[1]
- CAS Number: 2521-89-3[1]
- Molecular Formula: C₁₀H₁₂ClNO₂[1]
- Molecular Weight: 213.66 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the detailed ¹H and ¹³C NMR data for **Ethyl N-(4-chlorophenyl)glycinate**.

¹H NMR Data

While a complete, published ¹H NMR spectrum for **Ethyl N-(4-chlorophenyl)glycinate** is not readily available in the public domain, the expected chemical shifts and multiplicities can be predicted based on the structure and data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~1.25	Triplet	3H	-CH ₂ -CH ₃
~3.85	Singlet	2H	-NH-CH ₂ -COO-
~4.15	Quartet	2H	-CH ₂ -CH ₃
~4.50	Broad Singlet	1H	-NH-
~6.60	Doublet	2H	Aromatic CH (ortho to NH)
~7.10	Doublet	2H	Aromatic CH (meta to NH)

¹³C NMR Data

¹³C NMR data for **Ethyl N-(4-chlorophenyl)glycinate** is available and provides key insights into the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
14.2	-CH ₂ -CH ₃
45.8	-NH-CH ₂ -COO-
61.5	-CH ₂ -CH ₃
114.0	Aromatic CH
123.3	Aromatic C-Cl
129.1	Aromatic CH
146.5	Aromatic C-NH
169.8	C=O (Ester)

Note: Specific peak assignments for the aromatic carbons can vary and may require further 2D NMR experiments for definitive confirmation.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **Ethyl N-(4-chlorophenyl)glycinate** is dissolved in about 0.6 mL of a deuterated solvent, typically deuterated chloroform ($CDCl_3$), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Acquisition Parameters:

- **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).
- **1H NMR:**
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 seconds.
 - Spectral width: -2 to 12 ppm.

- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2-5 seconds.
 - Spectral width: 0 to 220 ppm.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Ethyl N-(4-chlorophenyl)glycinate** exhibits characteristic absorption bands corresponding to its structural features.

Table 3: IR Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3400	Medium	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~2980-2850	Medium	Aliphatic C-H Stretch
~1735	Strong	C=O Stretch (Ester)
~1600, ~1500	Medium	C=C Stretch (Aromatic Ring)
~1250	Strong	C-O Stretch (Ester)
~1100	Medium	C-N Stretch
~820	Strong	C-H Out-of-plane bend (para-disubstituted)
~750	Medium	C-Cl Stretch

Experimental Protocol for FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is typically used.

Sample Preparation and Analysis: A small amount of the solid **Ethyl N-(4-chlorophenyl)glycinate** is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

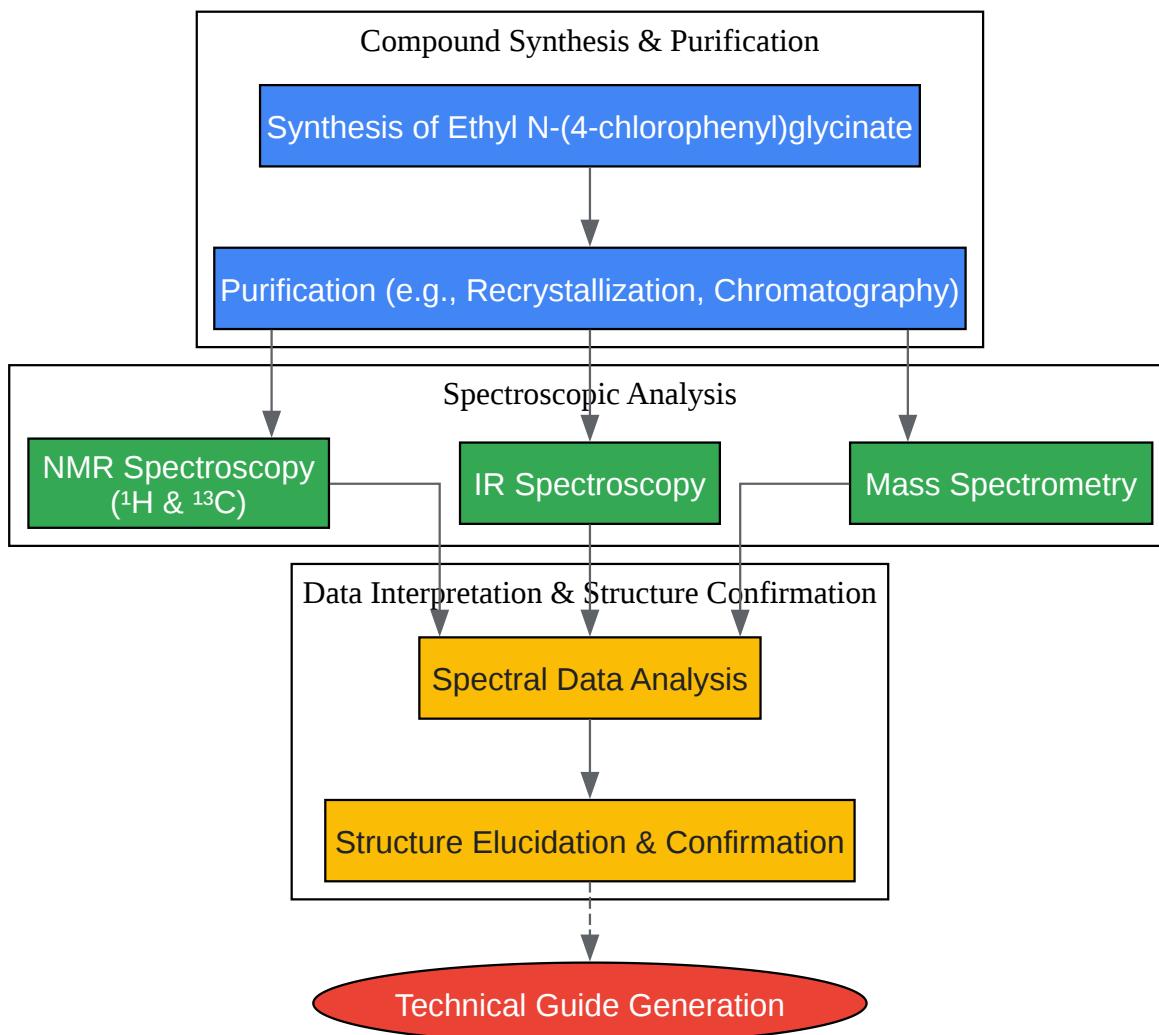
Mass Spectrum Data

The electron ionization (EI) mass spectrum of **Ethyl N-(4-chlorophenyl)glycinate** is expected to show the molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data (EI)

m/z	Relative Intensity	Proposed Fragment Ion
213	Moderate	$[\text{M}]^+$ (Molecular ion, ^{35}Cl isotope)
215	Low	$[\text{M}+2]^+$ (Molecular ion, ^{37}Cl isotope)
140	High	$[\text{M} - \text{COOC}_2\text{H}_5]^+$
127	High	$[\text{Cl}-\text{C}_6\text{H}_4-\text{NH}]^+$
111	Moderate	$[\text{Cl}-\text{C}_6\text{H}_4]^+$
77	Low	$[\text{C}_6\text{H}_5]^+$

Experimental Protocol for Mass Spectrometry


Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation and Analysis: A dilute solution of **Ethyl N-(4-chlorophenyl)glycinate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (typically 1 μ L) is injected into the GC.

- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like **Ethyl N-(4-chlorophenyl)glycinate** is depicted below.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl N-(4-chlorophenyl)glycinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296652#spectroscopic-data-of-ethyl-n-4-chlorophenyl-glycinate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com